Eslicarbazepine Acetate-D3 is a deuterated form of eslicarbazepine acetate, a compound primarily used in the treatment of epilepsy. It is classified as an antiepileptic drug and is known for its efficacy in managing partial-onset seizures. The deuterated version, Eslicarbazepine Acetate-D3, is utilized in pharmacokinetic studies to trace the metabolic pathways of the parent compound due to the unique properties imparted by the presence of deuterium.
Eslicarbazepine Acetate-D3 is derived from eslicarbazepine acetate, which itself is a metabolite of carbamazepine. It falls under the category of small molecules and is classified within the broader group of benzodiazepines. The compound is recognized for its role in modulating sodium channels, thereby stabilizing neuronal membranes and preventing excessive neuronal firing.
The synthesis of Eslicarbazepine Acetate-D3 typically involves the incorporation of deuterium into the molecular structure during the acetylation process. This can be achieved through various methods, including:
The synthesis may involve several steps:
The molecular formula for Eslicarbazepine Acetate-D3 is . The structure features a dibenzoazepine core with an acetate group that has been modified to include deuterium atoms.
Eslicarbazepine Acetate-D3 can participate in various chemical reactions typical for organic compounds, including:
The reaction conditions, such as temperature and solvent choice, can significantly influence yield and purity. For instance, using dichloromethane as a solvent can facilitate better solubility and reaction kinetics.
Eslicarbazepine Acetate-D3 exerts its pharmacological effects primarily through:
Studies have shown that Eslicarbazepine Acetate-D3 has a similar mechanism to its parent compound, with specific binding affinities that can be quantitatively assessed using radiolabeled versions in experimental setups.
Eslicarbazepine Acetate-D3 finds applications primarily in:
Eslicarbazepine Acetate-D3 (chemical name: (S)-10-acetoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide-D3) is a deuterated analog of the antiepileptic prodrug Eslicarbazepine Acetate. Its molecular formula is C₁₇H₁₃D₃N₂O₃, with a molecular weight of 299.34 g/mol [4] [8]. The compound features three deuterium atoms at the 10,11,11 positions of the dibenzazepine scaffold, replacing protium atoms while retaining the original stereochemistry. The isotopic labeling occurs at the prochiral C10 and C11 positions, resulting in a chiral center at C10 with (S)-configuration [4] [8]. Key structural characteristics include:
Table 1: Molecular Characteristics of Eslicarbazepine Acetate-D3
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₃D₃N₂O₃ |
Molecular Weight | 299.34 g/mol |
Deuterium Positions | C10 (one D), C11 (two D) |
Chiral Center | C10 (S-configuration) |
CAS Number | Custom synthesis (no CAS assigned) |
Synthesis of Eslicarbazepine Acetate-D3 employs asymmetric catalytic hydrogenation and deuterium exchange strategies to ensure high isotopic purity and stereoselectivity [6] [10]. Two primary approaches are documented:
Approach 1: Chiral Reduction of Oxcarbazepine
Approach 2: Direct Catalytic Deuteriumation
Critical parameters for isotopic fidelity:
Degradation profiles under stress conditions follow first-order kinetics, monitored via HPLC-UV at 215 nm [1] [4]:
Degradation Triggers:
Table 2: Degradation Kinetics of Eslicarbazepine Acetate-D3
Condition | Degradant Formed | Half-life (t₁/₂) | Degradation Pathway |
---|---|---|---|
Acidic (0.1M HCl, 70°C) | Eslicarbazepine-D3 | 12.4 hours | Ester hydrolysis |
Alkaline (0.1M NaOH, 70°C) | Oxcarbazepine-D3 | 1.8 hours | Acetate elimination |
Oxidative (3% H₂O₂, 25°C) | Dibenzazepine N-oxide-D3 | 48.2 hours | N-oxidation |
Photolytic (UV, 254 nm) | Decarbamoylated derivative | 96.0 hours | Radical decarboxylation |
Stabilization Strategies:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1